

Technical Guide: Identification & Characterization of 4-Amino-5-bromo-2-chlorophenol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Amino-5-bromo-2-chlorophenol

Cat. No.: B12851881

[Get Quote](#)

Executive Summary & Core Identity

Target Compound: **4-Amino-5-bromo-2-chlorophenol** CAS Number:2091222-06-7 Molecular Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol [1]

This compound is a specialized intermediate, distinct from its more common isomers (such as 4-amino-2-bromo-6-chlorophenol). Precise identification requires moving beyond nomenclature—which varies by vendor—and relying on invariant structural identifiers like SMILES and InChIKeys.

Core Identity Data Table

Property	Value	Notes
CAS RN	2091222-06-7	Assigned to the specific 4-amino-5-bromo-2-chloro isomer.[1]
SMILES	<chem>Oc1c(Cl)cc(N)c(Br)c1</chem>	Unambiguous structural string. [2][3][4]
InChIKey	Specific to isomer	Use for database cross-referencing.
Appearance	Off-white to brown solid	Typical of oxidized aminophenols.
Acidity (pKa)	~8.5 (Phenolic OH)	Lowered by electron-withdrawing halogens.

The Isomer Trap: Structural Differentiation

In drug development and custom synthesis, "name-based" searching is a critical failure point for this compound. Vendors often permute substituent ordering in names (e.g., listing "bromo" before "chloro" regardless of position).

The "Imposter" Isomers

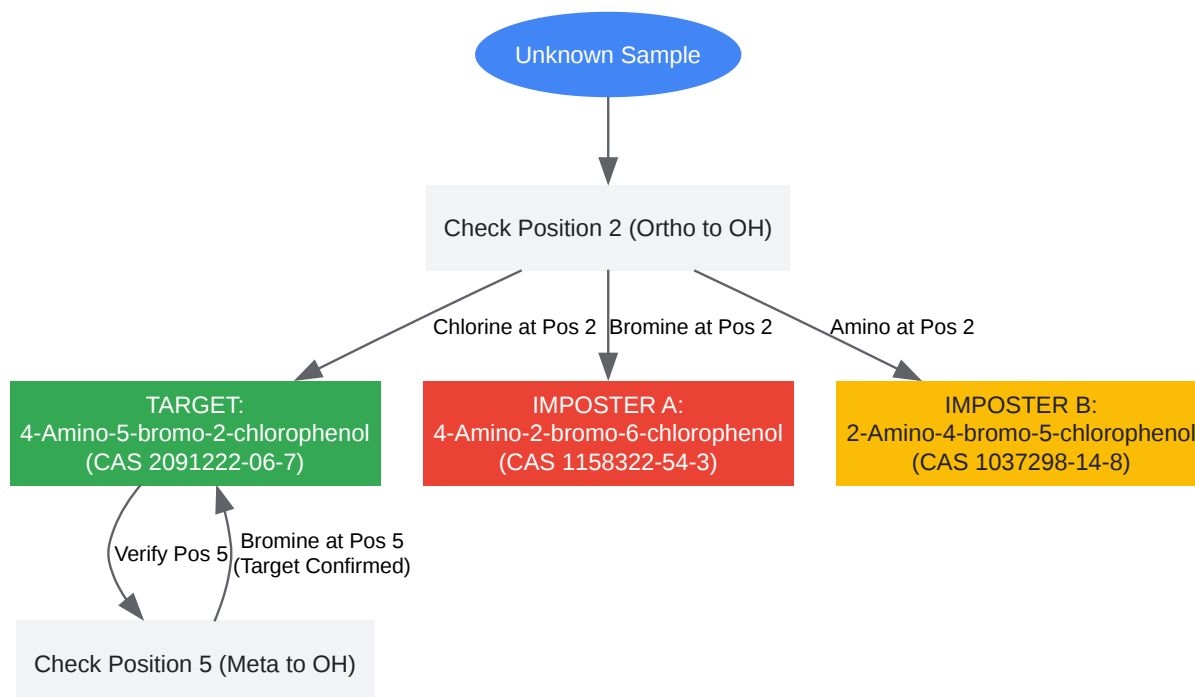
You must distinguish the target from these commercially prevalent analogs:

- Target: **4-Amino-5-bromo-2-chlorophenol** (CAS 2091222-06-7)[1]
 - Structure: OH(1), Cl(2), NH₂(4), Br(5).[2]
 - Key Feature: Para-relationship between H3 and H6 protons (singlets in ¹H-NMR).
- Imposter A: **4-Amino-2-bromo-6-chlorophenol** (CAS 1158322-54-3)
 - Structure: OH(1), Br(2), NH₂(4), Cl(6).
 - Differentiation: Different halogen positions relative to the phenol.[4][5][6][7]

- Imposter B: 4-Bromo-2-chlorophenol (CAS 3964-56-5)[5][6][8]
 - Structure: Missing the amino group. Often a precursor.

Visualization: Isomer Differentiation Logic

The following diagram illustrates the structural differences and the decision logic required to verify the correct isomer.



[Click to download full resolution via product page](#)

Caption: Decision tree for distinguishing the target compound from common commercial isomers based on substituent positioning.

Search & Sourcing Methodology

Because CAS 2091222-06-7 is a relatively new or specialized registry number, it may not appear in all basic catalogs. Use the following protocol to locate suppliers or data.

Protocol: SMILES-Based Identification

Do not rely on text searches. Use the SMILES string to search chemical databases (SciFinder, Reaxys, PubChem).

- Generate SMILES:Oc1c(Cl)cc(N)c(Br)c1[3]
- Database Query: Paste the SMILES into the structure search bar.
- Validation: Verify the hit matches the substitution pattern:
 - Position 1: -OH
 - Position 2: -Cl[4][5][7][8][9][10]
 - Position 4: -NH₂[7][11]
 - Position 5: -Br[1][3][7][9]
- Cross-Reference: Check if the vendor provides a ¹H-NMR spectrum. If not, request a Certificate of Analysis (CoA) with specific peak assignments.

Analytical Verification (Self-Validating Protocol)

To confirm you have synthesized or purchased the correct isomer, use ¹H-NMR. The substitution pattern of **4-amino-5-bromo-2-chlorophenol** creates a unique spectral signature.

Predicted ¹H-NMR Signature

The molecule has two aromatic protons: H3 and H6.

- H3 (Position 3): Located between -Cl and -NH₂.
- H6 (Position 6): Located between -Br and -OH.

Coupling Logic:

- H3 and H6 are para to each other.
- Para-coupling (

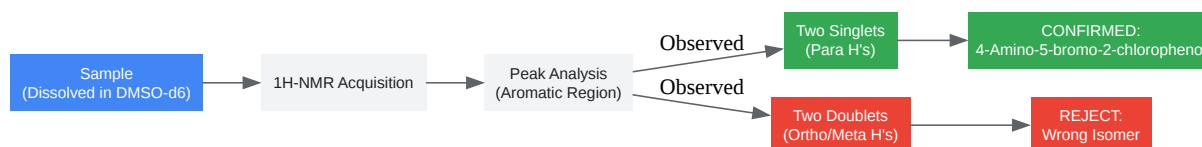
) is typically 0–1 Hz (often unresolved).

- Result: You should observe two distinct singlets in the aromatic region.
 - Contrast: If the protons were ortho or meta (as in other isomers), you would see doublets with measurable coupling constants (

Hz or

Hz).

Analytical Workflow Diagram



[Click to download full resolution via product page](#)

Caption: NMR validation workflow. The observation of two singlets is the critical "Go/No-Go" decision point for identity confirmation.

Synthesis Pathway & Causality

If the compound is unavailable commercially, it can be synthesized via controlled bromination. Understanding the "Directing Group" logic is essential to avoid impurities.

Mechanistic Logic

- Starting Material: 4-Amino-2-chlorophenol (CAS 3964-52-1).
- Directing Groups:
 - -NH₂ (Amino): Strong activator, directs ortho/para.
 - -OH (Hydroxyl): Strong activator, directs ortho/para.

- -Cl (Chloro): Weak deactivator, directs ortho/para.
- Regioselectivity:
 - The -NH₂ group is the strongest activator. It directs incoming electrophiles to positions ortho to itself (Positions 3 and 5).
 - Position 3 is sterically crowded (flanked by -Cl and -NH₂).
 - Position 5 is less hindered (flanked by -NH₂ and -H).
 - Outcome: Bromination occurs preferentially at Position 5.

Synthesis Workflow

- Reagents:
or NBS (N-Bromosuccinimide).
- Solvent: Acetic acid or DCM (Dichloromethane).
- Temperature:
to Room Temperature (to prevent poly-bromination).

References

- Chemical Source (ChemSrc). **4-Amino-5-bromo-2-chlorophenol** CAS 2091222-06-7 Entry. [1] Retrieved from
- Haisen Data. **4-Amino-5-bromo-2-chlorophenol** Properties and CAS. Retrieved from
- PubChem. 4-Bromo-2-chlorophenol (Precursor) Compound Summary. Retrieved from
- Sigma-Aldrich. Isomer Comparison: 4-Amino-2-bromo-6-chlorophenol. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2091222-06-7_4-Amino-5-bromo-2-chlorophenolCAS号:2091222-06-7_4-Amino-5-bromo-2-chlorophenol【结构式 性质 英文】 - 化源网 \[chemsrc.com\]](#)
- [2. arts.units.it \[arts.units.it\]](#)
- [3. 1037298-14-8|2-Amino-4-bromo-5-chlorophenol|BLD Pharm \[bldpharm.com\]](#)
- [4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents \[patents.google.com\]](#)
- [5. 4 Bromo 2 Chlorophenol - Bromide Powder, Calcium Bromide Powder Manufacturer, Supplier, India \[yogiintermediates.com\]](#)
- [6. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. 113569-15-6_CAS号:113569-15-6_聚苯乙烯-嵌段-聚\(乙烯-ran-亚丁基\)-嵌段-聚苯乙烯-接支-马来酸酐 - 化源网 \[m.chemsrc.com\]](#)
- [8. 4-Bromo-2-chlorophenol CAS:3964-56-5 EC:223-572-5 \[cpachem.com\]](#)
- [9. 海森大数据 \[haisendata.com\]](#)
- [10. Find Chemical Name OC1CC=CC\(Cl\)C1O | Filo \[askfilo.com\]](#)
- [11. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Guide: Identification & Characterization of 4-Amino-5-bromo-2-chlorophenol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b12851881/docs#technical-guide-identification-characterization-of-4-amino-5-bromo-2-chlorophenol\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)